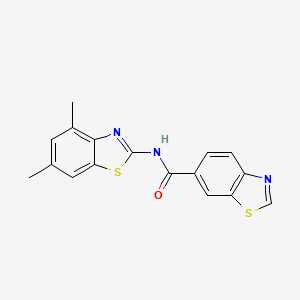

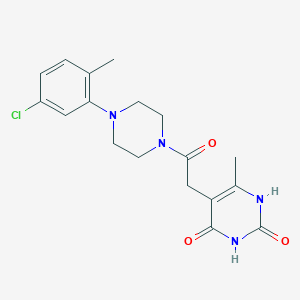

7-methoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzofuran-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom . It’s an important class of heterocyclic compound with diverse applications in medicinal chemistry and material science . Benzofurans are oxygen-containing heterocyclic compounds that have shown significant anticancer activities .

Synthesis Analysis

Thiophene derivatives can be synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene .Molecular Structure Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It’s soluble in most organic solvents like alcohol and ether but insoluble in water .Chemical Reactions Analysis

Thiophene is likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides . These are further deaminated by CYP2C in the liver, transforming them into inactive 1-(Thiophen-2-yl)-2-propan-2-one, which is a phenylacetone derivative .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For thiophene, it has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It’s soluble in most organic solvents like alcohol and ether but insoluble in water .Wissenschaftliche Forschungsanwendungen

Neuroprotective and Antioxidant Activities

One significant area of application for 7-methoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzofuran-2-carboxamide derivatives is in neuroprotection and antioxidant activities. A study by Jungsook Cho et al. synthesized a series of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives and evaluated their neuroprotective and antioxidant activities using primary cultured rat cortical neuronal cells and in vitro cell-free bioassays. Among the synthesized derivatives, some compounds showed considerable protection against NMDA-induced excitotoxic neuronal cell damage and exhibited antioxidant properties, suggesting their potential application in treating neurodegenerative diseases (Cho et al., 2015).

Anti-Inflammatory and Analgesic Properties

Another research application is in the development of anti-inflammatory and analgesic agents. A study conducted by A. Abu‐Hashem et al. focused on the synthesis of novel compounds derived from benzofuran carboxamide, showing significant cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitory, analgesic, and anti-inflammatory activities. This research highlights the potential of benzofuran derivatives in creating new therapeutic agents for inflammation and pain management (Abu‐Hashem et al., 2020).

Antimicrobial Activity

The antimicrobial activity of benzofuran derivatives also represents a significant area of scientific interest. Compounds related to this compound have been studied for their antibacterial and antifungal properties, suggesting their potential as a basis for developing new antimicrobial agents. For example, compounds with thiophene-3-carboxamide derivatives have shown notable antibacterial and antifungal activities, emphasizing the versatility of benzofuran derivatives in antimicrobial research (Vasu et al., 2005).

Synthesis of Heterocyclic Compounds

The synthesis and characterization of heterocyclic compounds derived from benzofuran carboxamides are central to chemical research, providing insights into the structural and functional diversity of these compounds. Studies involve the development of novel synthetic methodologies and the exploration of their chemical properties, paving the way for applications in material science, pharmaceuticals, and catalysis. The research by Richard Kammel et al. on the reactions of brominated benzolactone/lactam with thiobenzamide and thiourea exemplifies the innovative approaches to synthesizing complex heterocyclic structures (Kammel et al., 2015).

Wirkmechanismus

While the specific mechanism of action for “7-methoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzofuran-2-carboxamide” is not known, thiophene derivatives are known to have a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Safety and Hazards

Zukünftige Richtungen

The development of promising compounds with target therapy potentials and little side effects is the main goal of medical researchers . Thiophene and its substituted derivatives are very important in the field of medicinal chemistry, and there is ongoing research to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Eigenschaften

IUPAC Name |

7-methoxy-N-[thiophen-2-yl(thiophen-3-yl)methyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO3S2/c1-22-14-5-2-4-12-10-15(23-18(12)14)19(21)20-17(13-7-9-24-11-13)16-6-3-8-25-16/h2-11,17H,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJYWCZIKZINDAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NC(C3=CSC=C3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-1-[2-(1-methylpyrrolidin-2-yl)ethyl]urea](/img/structure/B2679112.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)butyramide](/img/structure/B2679115.png)

-2-pyridinyl]oxy}phenyl)methanone](/img/structure/B2679116.png)

![3-(2-Chlorophenyl)-5-methyl-7-(4-(6-methylpyridin-2-yl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2679127.png)

![6-(phenethylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2679132.png)

![N-benzyl-N-(3-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2679133.png)

![3,4-dichloro-N'-(1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2679134.png)